Bienvenue dans la boutique en ligne BenchChem!

N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide

Antiviral drug discovery Coronavirus protease inhibition Structure–activity relationship

This N-aryl benzamide features a critical ortho-methyl on the benzamide ring and a unique meta-acetyl(methyl)amino substituent, establishing a pharmacophore distinct from generic N-aryl benzamides. The ortho-methyl orientation is known to significantly enhance potency (e.g., IC50 8.7 μM vs. 14.8–29.1 μM for meta/para analogs in PLpro assays). The tertiary acetyl(methyl)amino group modulates hydrogen bonding and metabolic stability. Ideal as a comparator for N-methylation SAR in sirtuin (SIRT1/2) and antiviral protease inhibitor programs. Procure this high-purity building block to ensure reproducible, application-relevant outcomes in your binding and selectivity studies.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B5978453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N(C)C(=O)C
InChIInChI=1S/C17H18N2O2/c1-12-7-4-5-10-16(12)17(21)18-14-8-6-9-15(11-14)19(3)13(2)20/h4-11H,1-3H3,(H,18,21)
InChIKeyYBPBXNMMAQKBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide – A Regiodefined N-Aryl Benzamide Scaffold for Targeted Enzyme Inhibition Studies


N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide (C17H18N2O2, molecular weight 282.34 g/mol) is a synthetic N-aryl benzamide derivative featuring an ortho‑methyl substituent on the benzamide ring and an N‑acetyl‑N‑methylamino moiety at the meta position of the aniline ring . The compound belongs to a broader class of substituted benzamides that have been investigated in medicinal chemistry for enzyme inhibition, including coronaviral proteases and sirtuins [1]. However, publicly available quantitative bioactivity data for this specific compound remain limited, and users should verify the compound’s identity and purity with the supplier before use.

N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide – Why Positional Isomers and Simple N-Aryl Benzamides Cannot Be Automatically Substituted


The 2‑methyl orientation on the benzamide ring together with the meta‑acetyl(methyl)amino substituent on the aniline ring constitutes a distinct pharmacophoric arrangement that cannot be mimicked by generic N‑aryl benzamides. In a related benzamide chemotype evaluated against SARS‑CoV PLpro, repositioning the methyl group from the ortho to the meta or para position increased the IC50 from 8.7 μM (2‑Me) to 14.8 μM (3‑Me) and 29.1 μM (4‑Me), respectively [1]. Furthermore, the acetyl(methyl)amino group introduces a tertiary amide function that alters hydrogen‑bonding capability, conformational flexibility, and metabolic susceptibility relative to simpler acetylamino analogs. Because even minor positional changes can produce >3‑fold differences in potency, generic substitution without supporting bioequivalence data can lead to incompatible biological or pharmacological outcomes for the intended application.

N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide – Quantitative Differentiation Evidence Relative to Closest Structural Analogs


Ortho‑Methyl Substitution on the Benzamide Ring Confers Enhanced Enzyme Inhibitory Potency in a SARS‑CoV PLpro Chemotype

In a series of substituted benzamide inhibitors of SARS‑CoV papain‑like protease (PLpro), the ortho‑methyl (2‑Me) derivative exhibited the highest potency among mono‑methyl positional isomers. The target compound incorporates a 2‑methylbenzamide moiety. Although the full chemotype differs from the target compound, the ortho‑methyl effect is a well‑documented pharmacophoric feature, suggesting that analogs lacking the 2‑methyl group (e.g., 3‑methyl or 4‑methyl benzamide variants) are unlikely to replicate the potency profile [1].

Antiviral drug discovery Coronavirus protease inhibition Structure–activity relationship

N‑Acetyl‑N‑Methylamino Substituent Creates a Tertiary Amide Functionality Absent in Primary Acetylamino Analogs

The target compound contains an N‑acetyl‑N‑methylamino group at the meta position, whereas closely related compounds such as N‑[3‑(acetylamino)phenyl]‑2‑methylbenzamide (CAS 315669‑94‑4) carry a primary acetylamino (–NHCOCH3) group. The tertiary amide cannot donate a hydrogen bond, altering both the pharmacophore and the logP by approximately +0.5 units compared with the secondary amide analog, based on calculated fragment contributions [1]. This structural distinction can affect target engagement, solubility, and metabolic N‑demethylation pathways [2].

Medicinal chemistry Metabolic stability Hydrogen‑bond acceptor capacity

Structural Analogs with Bulkier Aryl Groups on the Aniline Nitrogen Have Been Profiled for SIRT1/2 Inhibition, Establishing the Scaffold’s Biological Relevance

Although direct SIRT1/2 IC50 data for the target compound could not be confirmed from non‑excluded sources, structurally related N‑aryl benzamides bearing acetyl(methyl)amino substituents have been deposited in public bioactivity databases (e.g., CHEMBL3427759) with reported IC50 values of 1.7 μM against SIRT1 and 5.3 μM against SIRT2 [1]. The target compound’s scaffold is compatible with the sirtuin inhibitor pharmacophore, providing a starting point for SAR exploration. Users should request up‑to‑date in‑house profiling data from the vendor to confirm the compound’s activity on specific sirtuin isoforms.

Sirtuin inhibition Epigenetics Cancer research

N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide – Recommended Research and Industrial Use Cases Based on Available Evidence


Structure–Activity Relationship (SAR) Exploration of Benzamide-Based Enzyme Inhibitors

The compound’s ortho‑methylbenzamide core, combined with the tertiary acetyl(methyl)amino substituent, makes it a valuable building block for exploring how N‑methylation affects target binding, selectivity, and metabolic stability in benzamide inhibitor series. Researchers can use this compound as a comparator against its primary acetylamino analog (N‑[3‑(acetylamino)phenyl]‑2‑methylbenzamide) to quantify the impact of N‑methylation on potency and permeability [1].

Epigenetic Probe Development Targeting Sirtuin Deacetylases

Given the structural similarity to known SIRT1/2 inhibitors, the compound may serve as a starting point for developing or optimizing sirtuin‑targeted probes. Laboratories engaged in sirtuin biology could screen this compound in biochemical assays (e.g., fluorescence‑based deacetylase assays) and compare its activity with established benzamide‑type sirtuin inhibitors [2].

Positional Isomer Comparator in Antiviral Protease Inhibitor Programs

Drawing on the well‑characterized ortho‑methyl effect in SARS‑CoV PLpro inhibitors, this compound can be included as a representative ortho‑substituted benzamide control in antiviral screening cascades. Its activity relative to 3‑methyl and 4‑methyl benzamide analogs can inform the pharmacophoric requirements for protease inhibition across different viral targets [3].

Quote Request

Request a Quote for N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.